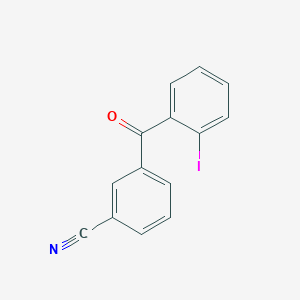

3-Cyano-2'-iodobenzophenone

Beschreibung

3-Cyano-2'-iodobenzophenone (CAS: 890098-69-8) is a halogenated aromatic compound with the molecular formula C₁₄H₈INO and a molecular weight of 333.12 g/mol . Its structure comprises a benzophenone backbone substituted with a cyano (-CN) group at the 3-position and an iodine atom at the 2'-position of the second aromatic ring. Predicted physical properties include a density of 1.72 g/cm³ and a boiling point of 457.1°C . The compound is commercially available through multiple suppliers, underscoring its utility in synthetic chemistry and materials science .

Eigenschaften

IUPAC Name |

3-(2-iodobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8INO/c15-13-7-2-1-6-12(13)14(17)11-5-3-4-10(8-11)9-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGKJRXNVLJUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC(=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641542 | |

| Record name | 3-(2-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-69-8 | |

| Record name | 3-(2-Iodobenzoyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Cyano-2’-iodobenzophenone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods: While specific industrial production methods for 3-Cyano-2’-iodobenzophenone are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyano-2’-iodobenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

Substituted Benzophenones: Resulting from substitution reactions.

Biaryl Compounds: Formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

3-Cyano-2’-iodobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyano-2’-iodobenzophenone in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates substitution and coupling reactions. The cyano group can also participate in various interactions, influencing the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWG): The cyano (-CN) and iodo (-I) groups in this compound enhance electrophilic reactivity, making it suitable for nucleophilic aromatic substitution (e.g., in dye synthesis) .

- Electron-Donating Groups (EDG): Methoxy (-OCH₃) in 3-cyano-2'-methoxybenzophenone introduces steric bulk and reduces electrophilicity, limiting its use in reactions requiring electron-deficient aromatic systems .

Iodine as a Heavy Atom:

Research Findings and Challenges

- Synthetic Routes: this compound is synthesized via Friedel-Crafts acylation followed by cyanation, whereas fluoro and methoxy analogs often require directed ortho-metalation or Ullmann coupling . Experimental data gaps exist for predicted properties (e.g., density, boiling point), necessitating further validation .

- Structural Analysis: The iodine atom in this compound aids in resolving crystal structures via SHELXL, a program optimized for small-molecule refinement .

Biologische Aktivität

3-Cyano-2'-iodobenzophenone is a compound that belongs to the class of benzophenone derivatives and has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and an iodine atom attached to a benzophenone backbone. Its structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 325.15 g/mol

- Melting Point: Approximately 90-92 °C

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group may enhance the compound's ability to form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound's affinity for biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells, as evidenced by increased sub-G1 cell cycle fractions and enhanced Annexin V staining .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 | 15.0 | Induction of apoptosis |

| MCF-7 | 20.5 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. It demonstrated inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disruption of bacterial protein synthesis and modulation of redox processes .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Case Study on Anticancer Activity :

A recent study assessed the effects of this compound on A-549 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound. Flow cytometry analysis revealed that at a concentration of 25 µM, apoptotic cells increased significantly compared to controls . -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antimicrobial efficacy of this compound against MRSA. The study utilized disk diffusion methods to evaluate inhibition zones, showing promising results that suggest potential use as an antibacterial agent in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.